

Commercial Suppliers and Technical Guide for Isomucronulatol 7-O-glucoside in Research

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Compound of Interest

Compound Name: *Isomucronulatol 7-O-glucoside*

Cat. No.: *B15591029*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isomucronulatol 7-O-glucoside, a flavonoid glycoside primarily isolated from the roots of *Astragalus membranaceus*, is a compound of increasing interest within the scientific community for its potential therapeutic applications, particularly in the fields of inflammation and osteoarthritis. This guide provides a comprehensive overview of commercial suppliers, key technical data, experimental protocols, and the molecular signaling pathways associated with **Isomucronulatol 7-O-glucoside** to support its use in research and drug development.

Commercial Availability

Isomucronulatol 7-O-glucoside is available for research purposes from a variety of specialized chemical suppliers. These companies typically provide the compound in various purities and quantities, accompanied by certificates of analysis.

Table 1: Commercial Suppliers of **Isomucronulatol 7-O-glucoside**

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
MedchemExpress	136087-29-1	C23H28O10	464.46	≥98%	4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month)[1]
ChemFaces	136087-29-1	C23H28O10	464.46	≥98%	2-8°C for up to 24 months[2]
United States Biological	94367-43-8	C23H28O10	464.46	≥99%	4°C[3]
AOBIOUS	94367-43-8	C23H28O10	464.46	≥98%	0°C (short term), -20°C (long term), desiccated[4]
Clementia Biotech	136087-29-1	C23H28O10	464.46	≥98%	Information available upon request
ChemFarm	94367-43-8	C23H28O10	464.5	≥98%	0°C (short term), -20°C (long term), desiccated[5]
Cenmed	94367-43-8	C23H28O10	464.5	≥98%	Information available upon request[6]

Note: The CAS number for **Isomucronulatol 7-O-glucoside** can be cited as either 136087-29-1 or 94367-43-8 by different suppliers. Researchers should verify the specific product

information with their chosen supplier.

Biological Activity and Research Applications

Isomucronulatol 7-O-glucoside has demonstrated significant anti-inflammatory and anti-osteoarthritic properties in preclinical studies. Its primary mechanism of action involves the inhibition of key inflammatory mediators and matrix-degrading enzymes in chondrocytes, the cells responsible for cartilage maintenance.

Anti-Osteoarthritic Effects in a Chondrosarcoma Cell Model

A key study investigated the effects of **Isomucronulatol 7-O-glucoside** on an in vitro model of osteoarthritis using the human chondrosarcoma cell line SW1353 stimulated with interleukin-1 β (IL-1 β), a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of osteoarthritis. In this model, **Isomucronulatol 7-O-glucoside** was shown to reduce the expression of several key molecules associated with osteoarthritis in a dose-dependent manner.

Table 2: Qualitative Effects of **Isomucronulatol 7-O-glucoside** on Osteoarthritis-Related Molecules in IL-1 β -Stimulated SW1353 Cells

Target Molecule	Effect of Isomucronulatol 7-O-glucoside	Biological Function in Osteoarthritis	Reference
MMP-13 (Matrix Metalloproteinase-13)	Decreased Expression	Degrades type II collagen, the main structural component of cartilage.[7]	[7]
COX-2 (Cyclooxygenase-2)	Decreased Expression	Enzyme responsible for producing prostaglandins, which mediate inflammation and pain.[7]	[7]
TNF- α (Tumor Necrosis Factor-alpha)	Decreased Expression	Pro-inflammatory cytokine that promotes cartilage degradation.[7]	[7]
IL-1 β (Interleukin-1 beta)	Decreased Expression	Pro-inflammatory cytokine that induces the expression of MMPs and other inflammatory mediators.[7]	[7]
p65 (NF- κ B subunit)	Decreased Expression	A key transcription factor that regulates the expression of many pro-inflammatory and catabolic genes.[7]	[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of **Isomucronulatol 7-O-glucoside**'s effects on IL-1 β -stimulated chondrosarcoma cells.

Cell Culture and Treatment

- Cell Line: Human chondrosarcoma cell line SW1353.
- Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
- Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
- Experimental Procedure:
 - Seed SW1353 cells (1×10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
 - Pre-treat the cells with varying concentrations of **Isomucronulatol 7-O-glucoside** (e.g., 30, 50, or 100 µg/mL) for 1 hour.
 - Stimulate the cells with IL-1β (e.g., 20 ng/mL) for 24 hours to induce an inflammatory and catabolic response.

RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

- Objective: To determine the mRNA expression levels of target genes (MMP-13, COX-2, TNF-α, IL-1β, p65).
- Procedure:
 - After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
 - Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
 - Perform PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

- Analyze the PCR products by gel electrophoresis.

Table 3: Example Primer Sequences for RT-PCR

Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')
p65	AGGCAAGGAATAATGCTGTC CTG	ATCATTCTCTAGTGTCTGGT TGG[8]
β-actin	TGAGAGGGAAATCGTGCGT G	TGCTTGCTGATCCACATCTG C[8]

Western Blot Analysis

- Objective: To determine the protein expression levels of target molecules.
- Procedure:
 - After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
 - Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
 - Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for the target proteins (e.g., MMP-13, COX-2, p65) and a loading control (e.g., β-actin) overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

- Objective: To quantify the amount of secreted proteins (e.g., TNF- α , MMP-13) in the cell culture supernatant.
- Procedure:
 - Collect the cell culture supernatant after the treatment period.
 - Centrifuge the supernatant to remove any cell debris.
 - Perform the ELISA using a commercially available kit for the specific target protein according to the manufacturer's protocol.
 - Briefly, coat a 96-well plate with a capture antibody.
 - Add the culture supernatants and standards to the wells and incubate.
 - Wash the wells and add a detection antibody.
 - Add a substrate solution to develop the color.
 - Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the concentration of the target protein in the samples based on the standard curve.

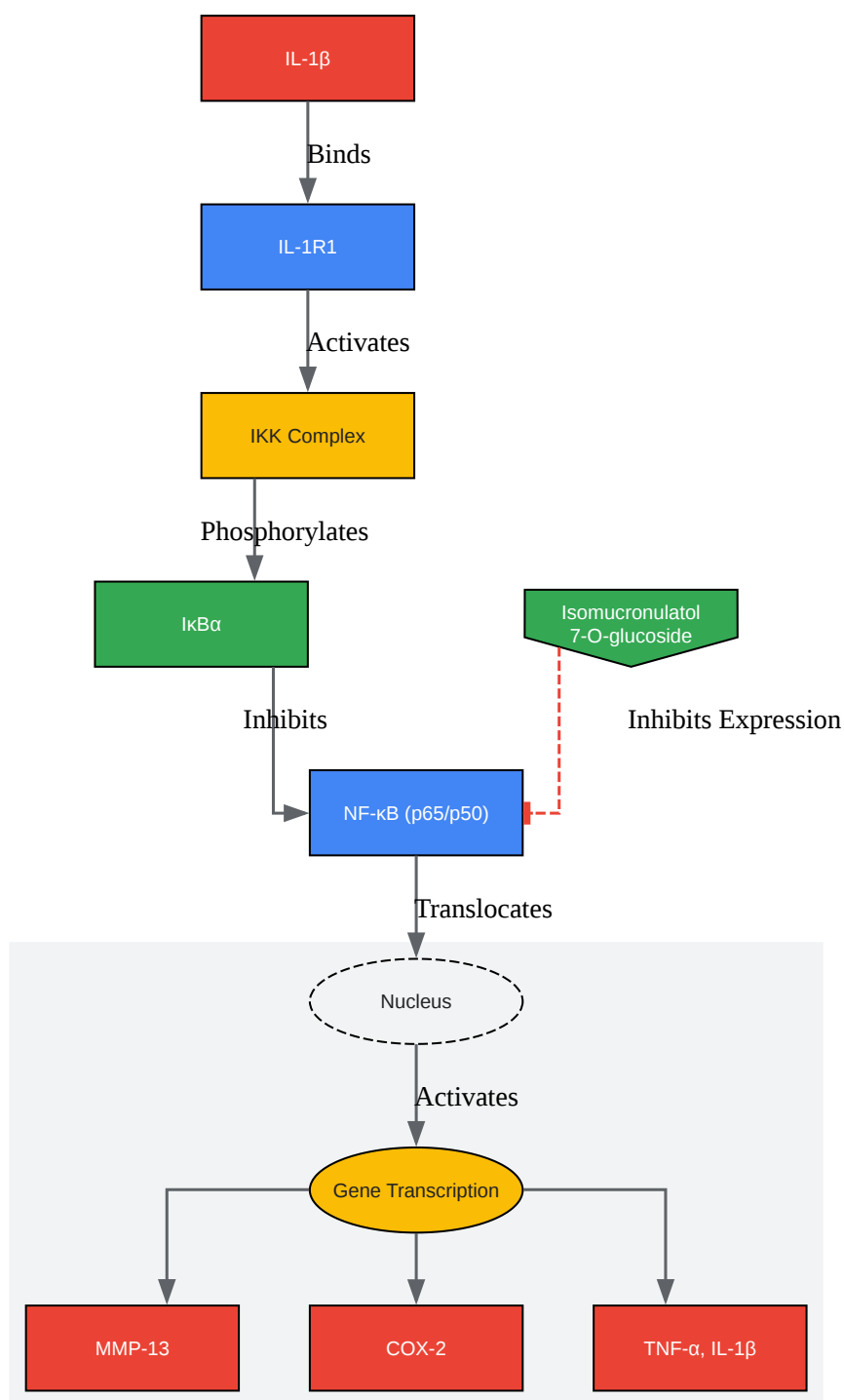
Signaling Pathway Analysis

Isomucronulatol 7-O-glucoside exerts its anti-inflammatory and chondroprotective effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF- κ B) pathway, which is a central regulator of inflammation.

In the context of osteoarthritis, the pro-inflammatory cytokine IL-1 β binds to its receptor (IL-1R1) on the surface of chondrocytes. This binding initiates a signaling cascade that ultimately leads to the activation of the I κ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I κ B α , targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α releases the NF- κ B dimer (typically p65/p50) to translocate into the nucleus. In the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of

target genes, leading to the transcription of pro-inflammatory and catabolic molecules such as MMP-13, COX-2, TNF- α , and IL-1 β itself.

Isomucronulatol 7-O-glucoside has been shown to inhibit the expression of the p65 subunit of NF- κ B, thereby disrupting this inflammatory cascade and reducing the production of downstream mediators that contribute to cartilage degradation.





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